(1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
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Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Antitumor and Anticancer Properties
The derivatives of this compound exhibit promising antitumor and anticancer activities. Researchers have synthesized various analogs and evaluated their effects on different cancer cell lines. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives have been investigated for their antitumor potential against cell lines such as MCF-7 and CaCo-2 . Additionally, novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives demonstrated inhibitory activities against HepG2, SK-OV-3, NCI-H460, and BEL-7404 tumor cell lines .
Antiviral Activity
Imidazole-containing compounds often exhibit antiviral properties. While specific studies on our compound are limited, related molecules have shown efficacy against viral infections. For example, enviroxime , which contains a 1,3-diazole ring, acts as an antiviral agent . Further exploration of our compound’s antiviral potential is warranted.
Antiulcer Activity
Imidazole derivatives have been explored as antiulcer agents. Notably, drugs like omeprazole and pantoprazole (which contain 1,3-diazole rings) are used to treat gastric ulcers . Investigating our compound’s potential in this context could yield valuable insights.
Metal-Organic Frameworks (MOFs)
Interestingly, researchers have synthesized 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene-based MOFs using imidazole derivatives. These MOFs exhibit controllable synthesis and have applications in gas storage, catalysis, and drug delivery . While not directly related to our compound, this highlights the versatility of imidazole-based structures.
properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-24(2)17-18(21-8-7-20-17)27-14-4-3-9-25(11-14)19(26)13-5-6-15-16(10-13)23-12-22-15/h5-8,10,12,14H,3-4,9,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMCJLYZLFZWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone |
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